molecular formula C23H39NO B12583796 4-(Dioctylamino)benzaldehyde CAS No. 640773-20-2

4-(Dioctylamino)benzaldehyde

Cat. No.: B12583796
CAS No.: 640773-20-2
M. Wt: 345.6 g/mol
InChI Key: JDVYPGYJEXDRAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dioctylamino)benzaldehyde is an organic compound with the molecular formula C23H39NO and a molecular weight of 345.56 g/mol It is a derivative of benzaldehyde, where the hydrogen atom on the para position of the benzene ring is replaced by a dioctylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dioctylamino)benzaldehyde typically involves the reaction of benzaldehyde with dioctylamine under controlled conditions. One common method is the condensation reaction, where benzaldehyde is reacted with dioctylamine in the presence of a catalyst, such as an acid or base, to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-(Dioctylamino)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Dioctylamino)benzaldehyde has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Dioctylamino)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with cellular proteins and enzymes, leading to changes in cellular functions. The dioctylamino group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dibutylamino)benzaldehyde
  • 4-(Dimethylamino)benzaldehyde
  • 4-(Diethylamino)benzaldehyde

Comparison

4-(Dioctylamino)benzaldehyde is unique due to its longer alkyl chains (octyl groups) compared to similar compounds like 4-(Dibutylamino)benzaldehyde and 4-(Dimethylamino)benzaldehyde. This structural difference can influence its chemical properties, such as solubility and reactivity, as well as its biological activity .

Properties

CAS No.

640773-20-2

Molecular Formula

C23H39NO

Molecular Weight

345.6 g/mol

IUPAC Name

4-(dioctylamino)benzaldehyde

InChI

InChI=1S/C23H39NO/c1-3-5-7-9-11-13-19-24(20-14-12-10-8-6-4-2)23-17-15-22(21-25)16-18-23/h15-18,21H,3-14,19-20H2,1-2H3

InChI Key

JDVYPGYJEXDRAB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.